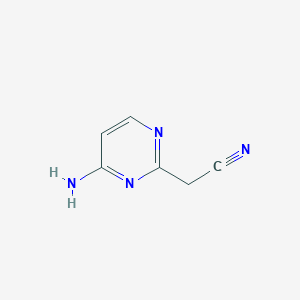

2-(4-Aminopyrimidin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyrimidin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-3-1-6-9-4-2-5(8)10-6/h2,4H,1H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPTRWXOGZXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134318-72-2 | |

| Record name | 2-(4-aminopyrimidin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Aminopyrimidin 2 Yl Acetonitrile and Analogues

Direct Synthetic Routes to 2-(4-Aminopyrimidin-2-yl)acetonitrile

Direct synthesis of the target compound and its analogues often involves the construction of the pyrimidine (B1678525) ring from acyclic precursors or the modification of existing pyrimidine structures. Key strategies include the condensation of nitrile-containing building blocks and cyclization reactions that form the core heterocyclic ring.

Condensation Reactions Involving Nitrile Precursors

The condensation of organonitriles represents a powerful and atom-economical method for the synthesis of 4-aminopyrimidines. These reactions typically proceed under base-mediated conditions, where the nitrile group participates in C-N bond formation to construct the pyrimidine ring.

A highly practical approach involves the condensation of mixed organonitriles promoted by bases like lithium hexamethyldisilazide (LiHMDS). researchgate.net This method allows for the synthesis of a variety of 4-aminopyrimidines by controlling the reaction temperature. nih.gov For instance, the condensation of two or three different organonitrile species can yield multi-substituted 4-aminopyrimidines in good to excellent yields. nih.gov Mechanistic studies suggest that these transformations proceed through the formation of β-enaminonitrile intermediates. researchgate.net While direct synthesis of this compound via this method is not explicitly detailed, the condensation of malononitrile (B47326) (a precursor for the acetonitrile (B52724) group) with an appropriate amidine and another nitrile could theoretically lead to the desired structure.

Another relevant strategy involves the condensation of acrylonitrile (B1666552) with aryl acetonitriles. Although this reaction primarily yields α-amino-β-cyano cyclohexene (B86901) skeletons, the products can be further utilized for the synthesis of multi-substituted 4-aminopyrimidine (B60600) compounds. nih.govresearchgate.net This highlights the versatility of nitrile-based precursors in accessing complex heterocyclic systems.

The table below summarizes representative conditions for the synthesis of 4-aminopyrimidines via nitrile condensation.

| Reactants | Base | Temperature (°C) | Products | Yield (%) | Reference |

| Phenylacetonitrile (2 species) | LiHMDS | 120 | 2,6-dimethyl-4-amino-5-phenylpyrimidine | 72 | nih.gov |

| Acetonitrile (3 species) | LiHMDS | 140 | 2,5,6-trimethyl-4-aminopyrimidine | 70 | nih.gov |

| Acrylonitrile + Phenylacetonitrile | t-BuOK | Room Temp | α-amino-β-cyano cyclohexene derivatives | N/A | nih.gov |

Cyclization Strategies Utilizing Pyrimidine Ring Formation

Cyclization strategies are fundamental to the synthesis of the pyrimidine core. These methods involve the intramolecular or intermolecular reaction of precursors to form the heterocyclic ring system. Peptide cyclization is a common strategy to improve the stability and activity of peptides. nih.gov While not directly applicable to small molecules like this compound, the principles of ring formation are relevant. Common methods in peptide chemistry include the formation of disulfide bridges or amide bonds ("backbone to backbone" cyclization). researchgate.net More advanced techniques employ azide-alkyne cycloadditions and ring-closing metathesis. nih.gov

In the context of small molecule synthesis, cyclization often occurs as the final step in a reaction cascade, such as in the base-promoted intramolecular condensation of dinitrile intermediates to form aminopyrimidine precursors. nih.gov The formation of the pyrimidine ring can also be achieved through [3+3] annulation, followed by an oxidation step to achieve aromatization. researchgate.net

General Pyrimidine Ring Synthesis Strategies Relevant to the Compound

Broader synthetic strategies for constructing substituted pyrimidine rings are highly relevant for producing analogues of this compound and for developing novel synthetic routes. Multicomponent reactions and transition metal-catalyzed methods are at the forefront of modern synthetic organic chemistry for their efficiency and versatility.

Multicomponent Reactions for Substituted Pyrimidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. researchgate.net They are particularly attractive in medicinal chemistry for the rapid synthesis of large libraries of compounds. thieme-connect.com MCRs offer a sustainable and cost-effective route to structurally complex products with high atomic efficiency. researchgate.net

A notable multicomponent strategy for pyrimidine synthesis involves the reaction of amidines with alcohols. thieme-connect.com An iridium-catalyzed, regioselective MCR has been developed that synthesizes pyrimidines from an amidine and up to three different alcohol molecules. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. bohrium.com The use of PN5P-Ir pincer complexes has been shown to be highly efficient for this transformation. thieme-connect.comacs.org This method is particularly useful for accessing highly and unsymmetrically substituted pyrimidines. acs.org

Similarly, a ruthenium complex supported by a bidentate P^N ligand can catalyze multicomponent reactions using alcohol precursors to produce pyrimidines via an acceptorless dehydrogenative coupling pathway. acs.org These reactions demonstrate the power of transition metal catalysis in activating readily available starting materials like alcohols for the construction of complex heterocycles. thieme-connect.com

The table below provides examples of pyrimidine synthesis using this multicomponent approach.

| Amidine | Alcohols | Catalyst | Yield (%) | Reference |

| Benzamidine | Ethanol, 1-Propanol, 1-Butanol | PN5P-Ir pincer complex | 85 | acs.org |

| Acetamidine | Methanol, Phenylmethanol | PN5P-Ir pincer complex | 78 | organic-chemistry.org |

| Various | Various primary and secondary alcohols | Ru-P^N complex | up to 93% | acs.org |

Transition metal catalysis has become an indispensable tool for the synthesis of pyrimidines and other N-heterocycles. researchgate.netnih.gov These catalysts can facilitate a wide range of transformations, including cyclizations, couplings, and dehydrogenations, often with high efficiency and selectivity. mdpi.com

Various transition metals, including iridium, ruthenium, and iron, have been employed in pyrimidine synthesis. acs.orgacs.orgmdpi.com Iron catalysts, being inexpensive and abundant, have been used to synthesize highly substituted pyrimidines from α,β-unsaturated ketones and amidines through a process that simultaneously constructs two C-N bonds. mdpi.com Transition metal-catalyzed reactions can be broadly categorized based on the type of cyclization, such as [4+2], [3+2+1], and [3+3] cyclization reactions. elsevier.com The continuous development of novel catalytic systems, ligands, and reaction conditions is expanding the scope and utility of these methods in synthetic organic chemistry. nih.govmdpi.com

The following table summarizes different transition metal-catalyzed approaches to pyrimidine synthesis.

| Reaction Type | Precursors | Catalyst System | Key Features | Reference |

| Multicomponent Synthesis | Amidines, Alcohols | Iridium-PN5P Pincer Complex | Regioselective, Sustainable, Dehydrogenative Coupling | acs.org, organic-chemistry.org |

| Dehydrogenative Coupling | Alcohols, Ammonia source | Ruthenium-P^N Complex | Acceptorless, High Atom Economy | acs.org |

| Cyclization | α,β-Unsaturated Ketones, Amidines | Iron Catalyst | Inexpensive Metal, C-N Bond Formation | mdpi.com |

| [2+2+2] Cycloaddition | β-CF3-1,3-enynamides, Nitriles | Brønsted Acid | Synthesis of Fluorinated 4-aminopyrimidines | researchgate.net |

Biginelli-Inspired Transformations

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793), has been a cornerstone in pyrimidine synthesis for over a century. nih.govnih.gov Inspired by this, transformations utilizing guanidine (B92328) as the urea component have been developed to afford 2-aminopyrimidine (B69317) derivatives. These reactions are particularly relevant for the synthesis of analogues of this compound.

A common variation involves the three-component condensation of an aromatic aldehyde, a β-ketoester, and guanidine hydrochloride. libretexts.org For instance, the reaction of various aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline ethanolic solution yields 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. libretexts.org This highlights the feasibility of incorporating a cyano-functionalized component in a Biginelli-type reaction.

While a direct Biginelli synthesis of this compound is not prominently documented, a plausible route could involve the reaction of a suitable C3-dicarbonyl equivalent bearing a protected or precursor amino group at the eventual 4-position, malononitrile or a derivative to provide the C2-acetonitrile moiety, and guanidine. The choice of reactants and conditions is crucial to direct the cyclization towards the desired isomer. The reaction conditions for such transformations can vary significantly, with catalysts ranging from Brønsted acids to Lewis acids and even microwave irradiation to improve yields and reaction times. nih.gov

Table 1: Examples of Biginelli-Inspired Reactions for 2-Aminopyrimidine Analogue Synthesis

| Aldehyde | β-Dicarbonyl Compound | Guanidine Source | Product | Reference |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Guanidine Hydrochloride | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines | libretexts.org |

| Benzaldehyde | Ethyl Acetoacetate | Guanidine HCl | 2-Amino-1,4-dihydropyrimidines | libretexts.org |

| Aromatic Aldehydes | Isopropyl Acetoacetate | Urea/Thiourea | Dihydropyrimidine-thiones | nih.gov |

This table is generated based on the provided text and is for illustrative purposes.

Oxidative Annulation and Intramolecular Cyclization Protocols

Modern synthetic strategies for pyrimidine ring formation include oxidative annulation and intramolecular cyclization methods. These protocols offer alternative pathways that can provide access to specific substitution patterns that may be challenging to achieve through traditional condensation reactions.

Oxidative Annulation: This approach often involves the reaction of components that, upon coupling, undergo an oxidation step to form the aromatic pyrimidine ring. For example, a metal-free synthesis of multi-substituted pyrimidines has been reported from amidines and α,β-unsaturated ketones. This process involves a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then converted to the pyrimidine through visible-light-enabled photo-oxidation, avoiding the need for transition-metal catalysts.

Intramolecular Cyclization: These protocols typically involve the construction of a linear precursor containing all the necessary atoms for the pyrimidine ring, which then undergoes a ring-closing reaction. A proposed pathway for the formation of a pyrrole–aminopyrimidine system involves the nucleophilic addition of guanidine to a triple bond of a 2-acylethynylpyrrole, followed by intramolecular cyclization of the resulting adduct. nih.gov This type of strategy could be adapted for the synthesis of this compound by designing a precursor that incorporates a guanidino group and a suitable cyanomethyl-containing fragment, which can then be cyclized to form the desired 4-aminopyrimidine ring.

Derivatization and Functionalization of the 2-Aminopyrimidine Core

Once the 2-aminopyrimidine scaffold is synthesized, further modifications can be made to introduce various functional groups at different positions of the pyrimidine ring or on the acetonitrile side chain.

Introduction of Substituents at Pyrimidine Ring Positions

The pyrimidine ring is amenable to a range of substitution reactions. For instance, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can serve as a versatile starting material for introducing substituents at the C4 and C6 positions. mdpi.com Nucleophilic aromatic substitution (SNAr) reactions with various amines can be performed to introduce different amino groups at these positions. mdpi.com This approach allows for the synthesis of a library of 2-aminopyrimidine derivatives with diverse functionalities.

Furthermore, C-nucleophilic substitution at the C4-position of pyrimidine nucleosides has been demonstrated by treating C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides with various carbon nucleophiles like nitroalkanes and malononitrile. nih.gov This methodology could potentially be applied to non-nucleoside pyrimidine systems to introduce substituents at the C4 position.

Modifications of the Acetonitrile Side Chain

The acetonitrile side chain at the C2-position of the pyrimidine ring offers opportunities for further functionalization. The methylene (B1212753) group of the acetonitrile moiety is activated by the adjacent cyano group and the pyrimidine ring, making it susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of various substituents at this position, although specific examples for this compound are not extensively documented in the reviewed literature. General reactions of active methylene compounds suggest that alkylation, acylation, and condensation reactions could be employed to modify the acetonitrile side chain.

Synthesis of Fused Pyrimidine Systems

The 4-amino group and the adjacent ring nitrogen of the 2-aminopyrimidine core can participate in cyclization reactions to form fused heterocyclic systems. For example, 4-aminonicotinonitrile (B111998) can undergo cycloaddition reactions with reagents like formamide, urea, and thiourea to yield fused 4-aminopyrimidine derivatives. sciencescholar.us Similarly, the 4-amino group of this compound could potentially react with various bifunctional reagents to construct fused ring systems such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. researchgate.netfrontiersin.orgnih.gov These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. frontiersin.orgnih.gov

Protective Group Chemistry in 2-Aminopyrimidine Synthesis

In the multi-step synthesis of complex 2-aminopyrimidine derivatives, the protection of the amino group is often necessary to prevent unwanted side reactions. libretexts.org The exocyclic amino group at the 4-position and the amino group inherent in the 2-aminopyrimidine core can interfere with reactions targeting other parts of the molecule.

Table 2: Common Protecting Groups for Amines in Pyrimidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) | Strong acid (e.g., TFA) | masterorganicchemistry.comnih.gov |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H2, Pd/C) | masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Amine base (e.g., piperidine) | masterorganicchemistry.com |

This table is generated based on the provided text and is for illustrative purposes.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Pyrimidine (B1678525) Ring Formation Mechanisms

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with various synthetic strategies developed over the years. bu.edu.eg The most common approach involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). bu.edu.egwikipedia.org

The formation of the 2-substituted-4-aminopyrimidine ring, as seen in 2-(4-Aminopyrimidin-2-yl)acetonitrile, typically proceeds through a sequence of nucleophilic addition and condensation reactions. A plausible synthetic route involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine derivative. wikipedia.org For instance, the condensation of malononitrile (B47326) with an appropriate amidine could lead to the desired pyrimidine framework. brieflands.com

The general mechanism commences with the nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons (or a nitrile carbon in the case of malononitrile) of the three-carbon precursor. This is followed by an intramolecular condensation, where the other nitrogen of the amidine attacks the second electrophilic carbon, leading to cyclization. Subsequent dehydration or elimination of a small molecule results in the formation of the aromatic pyrimidine ring. researchgate.netmdpi.com

In some synthetic protocols, the reaction is facilitated by a base, which deprotonates the starting materials to enhance their nucleophilicity or to catalyze the condensation steps. researchgate.net Alternatively, acid catalysis can be employed to activate the carbonyl groups towards nucleophilic attack. mdpi.com The specific pathway and rate-determining step can be influenced by the reaction conditions and the nature of the substituents on the reacting partners. wikipedia.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the energy profiles of pyrimidine formation. researchgate.net These studies help in visualizing the structures of transition states and in determining the activation energy barriers for different steps of the reaction. For instance, in the amination of pyrimidines, the relative energies of the transition states for nucleophilic addition at different positions on the pyrimidine ring determine the regioselectivity of the reaction. researchgate.netresearchgate.net The formation of a stable intermediate, such as a Meisenheimer complex, can also play a crucial role in directing the course of the reaction.

Reactivity Profiles of the this compound Scaffold

The reactivity of the this compound molecule is dictated by the electronic properties of the pyrimidine ring and its substituents: the amino group at the 4-position and the acetonitrile (B52724) group at the 2-position. The amino group is an electron-donating group, which increases the electron density of the pyrimidine ring, particularly at the ortho and para positions. Conversely, the acetonitrile group is electron-withdrawing.

Kinetic studies can provide quantitative data on the nucleophilicity of the amino group. By measuring the rates of reaction of this compound with a series of standard electrophiles, its nucleophilicity parameter can be determined. uni-muenchen.de For example, the rate of its reaction with a reference electrophile can be compared to the rates of reaction of other amines under the same conditions. masterorganicchemistry.com

Quantitative Structure-Reactivity Relationships (QSRR) can be used to correlate the reactivity of a series of pyrimidine derivatives with their structural or electronic parameters. researchgate.net Descriptors such as electronic energies, dipole moments, and frontier molecular orbital energies (HOMO and LUMO) can be calculated and correlated with experimentally determined reaction rates. researchgate.net Such studies can help in predicting the reactivity of new derivatives and in understanding the factors that govern their nucleophilicity.

Below is an example of a data table that could be generated from such studies, illustrating the relationship between substituent electronic effects and reaction rates.

| Substituent at C2 | Hammett Constant (σ) | Rate Constant (k, M⁻¹s⁻¹) | log(k/k₀) |

|---|---|---|---|

| -H | 0.00 | 1.2 x 10⁻³ | 0.00 |

| -CH₃ | -0.17 | 3.5 x 10⁻³ | 0.46 |

| -Cl | 0.23 | 5.8 x 10⁻⁴ | -0.31 |

| -CN | 0.66 | 1.1 x 10⁻⁴ | -1.04 |

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry for understanding reaction mechanisms. wikipedia.orglibretexts.org The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). nih.gov The sign and magnitude of ρ provide insights into the nature of the transition state.

For reactions involving the amino group of this compound, a Hammett plot can be constructed by studying the reaction rates of a series of derivatives with different substituents at a position that influences the electron density of the amino group. The resulting ρ value would indicate the sensitivity of the reaction to electronic effects.

In cases where there is significant resonance interaction between the substituent and the reaction center in the transition state, the Yukawa-Tsuno equation, log(k/k₀) = ρ(σ + r(σ⁺ - σ)), may provide a better correlation. wikipedia.orgiitd.ac.in The 'r' parameter in this equation quantifies the extent of resonance contribution. A linear plot using the Yukawa-Tsuno equation would suggest that resonance effects are important in stabilizing the transition state. iitd.ac.in

An illustrative data table for a hypothetical Yukawa-Tsuno analysis is presented below.

| Substituent at C5 | σ | σ⁺ | log(k/k₀) | σ + r(σ⁺ - σ) (for r=0.5) |

|---|---|---|---|---|

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| -OCH₃ | -0.27 | -0.78 | -0.65 | -0.52 |

| -CH₃ | -0.17 | -0.31 | -0.25 | -0.24 |

| -Cl | 0.23 | 0.11 | 0.30 | 0.17 |

| -NO₂ | 0.78 | 0.79 | 1.20 | 0.785 |

Nucleophilicity Characterization

Photophysical and Photochemical Reaction Mechanisms

The photophysical and photochemical behavior of aminopyrimidine systems is complex and has been the subject of considerable research, particularly in the context of DNA/RNA photostability and the development of fluorescent probes. researchgate.net The presence of both electron-donating (amino) and electron-withdrawing (acetonitrile) groups on the pyrimidine ring of this compound suggests the potential for interesting excited-state dynamics.

The photodynamics of aminopyrimidines are often characterized by the involvement of intramolecular charge transfer (ICT) states. researchgate.net Upon photoexcitation, an electron can be transferred from the electron-donating amino group to the electron-accepting pyrimidine ring and, in this specific molecule, potentially to the cyanomethyl group. The formation and stabilization of these ICT states are highly dependent on the solvent polarity, with more polar solvents generally stabilizing the charge-separated state. nih.gov

The relative positions of the donor and acceptor groups are critical in determining the efficiency of ICT. researchgate.net In this compound, the C4-amino and C2-cyanomethyl substitution pattern allows for significant electronic communication across the pyrimidine ring. The photophysical properties, such as fluorescence quantum yields and lifetimes, are expected to be sensitive to the surrounding environment. nih.govacs.org Studies on related aminopyrimidine derivatives have shown that the combination of electron-rich substituents with the π-deficient pyrimidine core can lead to fluorescent materials with tunable properties. acs.org

The excited-state dynamics can also be influenced by non-radiative decay pathways, which are often efficient in nitrogen-containing heterocyclic compounds. These pathways can involve conical intersections and transitions between different electronic states, leading to rapid deactivation of the excited state and often resulting in low fluorescence quantum yields unless structural modifications are made to inhibit these processes.

A significant photochemical reaction pathway for aminopyrimidines is photoinduced tautomerization. nih.govresearchgate.net Specifically, 2-aminopyrimidine (B69317) and its derivatives are known to undergo an excited-state intramolecular proton transfer (ESIPT) from the amino group to one of the ring nitrogen atoms, resulting in the formation of an imino tautomer. This process is often facilitated by the presence of a proton-accepting solvent or a molecule capable of forming a hydrogen-bonded complex, such as acetic acid. nih.govresearchgate.net

In such a complex, a double proton transfer can occur in the excited state, leading to the formation of the more fluorescent imino tautomer. nih.gov The rate of this proton transfer can be extremely fast, on the order of 10¹¹ s⁻¹ or even faster. rsc.org For this compound, the presence of the 4-amino group suggests that it can also potentially participate in tautomeric equilibria. The fundamental 4-aminopyrimidine (B60600) structure is known to exist in tautomeric forms, including the 1',4'-iminopyrimidine tautomer, which has been identified as crucial in the catalytic cycle of thiamin diphosphate (B83284) enzymes. nih.gov

While the acetonitrile group at the C2 position is not directly involved in proton transfer, its electronic influence on the pyrimidine ring can affect the acidity of the amino protons and the basicity of the ring nitrogens, thereby modulating the driving force for the photoinduced tautomerization process. The specific conditions, such as solvent and pH, would be expected to play a critical role in determining whether this photochemical pathway is a significant deactivation channel for the excited state of this compound.

Advanced Structural Elucidation and Solid State Chemistry

Single-Crystal X-ray Diffraction Analysis of 2-(4-Aminopyrimidin-2-yl)acetonitrile and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's geometry and conformation in the solid state.

Determination of Molecular Conformation and Geometry

The molecular structure of this compound consists of a planar 4-aminopyrimidine (B60600) ring connected to an acetonitrile (B52724) group at the 2-position. The planarity of the pyrimidine (B1678525) ring is a common feature in related structures. The geometry around the exocyclic amino group is expected to be trigonal planar. The acetonitrile substituent introduces a degree of conformational flexibility due to rotation around the C-C single bond connecting it to the pyrimidine ring.

Based on analyses of analogous aminopyrimidine structures, the bond lengths and angles within the pyrimidine ring are expected to be consistent with those of other aromatic heterocyclic systems. The C-N bonds within the ring will exhibit partial double bond character. The exocyclic C-NH2 bond length would be typical for a single bond between an sp2 carbon and an sp2 nitrogen.

Table 1: Typical Bond Lengths and Angles for Aminopyrimidine Derivatives

| Parameter | Typical Value Range |

|---|---|

| C-N (in ring) | 1.32 - 1.38 Å |

| C-C (in ring) | 1.37 - 1.40 Å |

| C-NH2 | 1.34 - 1.37 Å |

| C-C (acetonitrile) | 1.45 - 1.49 Å |

| C≡N | 1.13 - 1.16 Å |

| N-C-N (angle) | 115 - 120° |

| C-N-C (angle) | 118 - 122° |

Note: These are representative values based on related structures and may vary for the specific compound.

Crystalline Packing Arrangements and Unit Cell Parameters

The way molecules pack in a crystal is described by the unit cell, which is the smallest repeating unit of a crystal lattice. The dimensions of the unit cell (a, b, c, α, β, γ) and the space group define the crystal system. For aminopyrimidine derivatives, common crystal systems include monoclinic and triclinic. The specific packing arrangement is a result of the interplay of various intermolecular forces, which aim to achieve the most thermodynamically stable structure.

Table 2: Illustrative Unit Cell Parameters for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | ~ 8.5 Å |

| b | ~ 10.2 Å |

| c | ~ 7.8 Å |

| α | 90° |

| β | ~ 105° |

| γ | 90° |

| Volume | ~ 650 ų |

Note: This table is for illustrative purposes and does not represent experimentally determined data for the title compound.

Supramolecular Interactions in the Solid State

The solid-state architecture of this compound and its derivatives is dictated by a variety of non-covalent interactions. These interactions, while weaker than covalent bonds, are highly directional and play a crucial role in the formation of stable and well-defined crystal structures.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant intermolecular interactions in aminopyrimidine structures. The amino group provides a strong hydrogen bond donor (N-H), while the pyrimidine ring nitrogens and the nitrile nitrogen act as hydrogen bond acceptors.

In many crystalline aminopyrimidine derivatives, a common and robust hydrogen-bonding motif is the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds, often described by the graph-set notation R²₂(8). These dimers can then be further connected into tapes, sheets, or three-dimensional networks through other hydrogen bonds or weaker interactions. The amino group can also form hydrogen bonds with the nitrile nitrogen of a neighboring molecule.

Table 3: Typical Hydrogen Bond Geometries in Aminopyrimidine Crystals

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N (pyrimidine) | ~ 0.86 | ~ 2.1 - 2.4 | ~ 2.9 - 3.2 | ~ 150 - 175 |

Characterization of π-Stacking and Other Non-Covalent Interactions

In addition to π-π stacking, other weaker non-covalent interactions such as C-H···N and C-H···π interactions can also be present, further stabilizing the crystal lattice. These interactions, although individually weak, can have a significant cumulative effect on the crystal architecture.

Table 4: Representative π-Stacking Parameters

| Parameter | Typical Value Range |

|---|---|

| Interplanar Distance | 3.3 - 3.8 Å |

| Centroid-to-Centroid Distance | 3.5 - 4.5 Å |

Influence of Intermolecular Forces on Crystal Architecture

The final crystal architecture is a delicate balance of the various intermolecular forces. Strong and directional hydrogen bonds often act as the primary structure-directing interactions, forming robust synthons that define the initial assembly of molecules. The weaker π-stacking and van der Waals forces then govern how these primary assemblies pack together to form the final three-dimensional structure.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. In the case of this compound, PXRD plays a crucial role in identifying its crystalline form and assessing its polymorphic purity. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical attribute in the pharmaceutical and materials sciences, as different polymorphs can exhibit varying physical and chemical properties.

A hypothetical PXRD pattern for a crystalline form of this compound would exhibit a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice. The position and intensity of these peaks are a fingerprint of the crystalline structure. For instance, a primary crystalline form might be characterized by the diffraction peaks presented in the interactive data table below. The presence of additional peaks not corresponding to this pattern could indicate the existence of a different polymorph or an amorphous phase.

Hypothetical Powder X-ray Diffraction Data for this compound (Form I)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 25.7 | 3.46 | 50 |

This data is theoretical and serves as an illustrative example.

Phase analysis using PXRD would involve the systematic study of the compound under various crystallization conditions (e.g., different solvents, temperatures, and pressures) to identify potential polymorphic forms. Each unique polymorph would produce a distinct PXRD pattern.

Vibrational Spectroscopy for Structural Confirmation and Group Identification

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the molecular vibrations and is instrumental in confirming the chemical structure and identifying the functional groups within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber. The key functional groups in this compound—the amino group (-NH₂), the pyrimidine ring, and the acetonitrile group (-C≡N)—exhibit characteristic absorption bands.

Amino (-NH₂) Group: The N-H stretching vibrations typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch occurs at a higher wavenumber than the symmetric stretch. N-H bending vibrations are expected around 1600-1650 cm⁻¹.

Pyrimidine Ring: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Acetonitrile (-C≡N) Group: The nitrile stretching vibration is a sharp and intense band typically found in the 2220-2260 cm⁻¹ region. This is a highly characteristic peak for identifying the acetonitrile moiety.

CH₂ Group: The methylene (B1212753) C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ range.

Hypothetical FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 | Asymmetric N-H Stretch | Amino |

| 3350 | Symmetric N-H Stretch | Amino |

| 3050 | Aromatic C-H Stretch | Pyrimidine Ring |

| 2920 | Asymmetric CH₂ Stretch | Methylene |

| 2850 | Symmetric CH₂ Stretch | Methylene |

| 2245 | C≡N Stretch | Acetonitrile |

| 1640 | N-H Bend | Amino |

| 1580 | C=N Stretch | Pyrimidine Ring |

This data is theoretical and serves as an illustrative example.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

Acetonitrile (-C≡N) Group: The C≡N stretch is also strongly Raman active and appears as a sharp band in the 2220-2260 cm⁻¹ region. Its intensity can be a useful marker for quantitative analysis.

Pyrimidine Ring: The symmetric ring breathing vibrations of the pyrimidine ring, which involve the expansion and contraction of the ring, typically give rise to a strong and sharp band in the Raman spectrum, often in the 990-1010 cm⁻¹ region. Other ring vibrations also produce characteristic Raman signals.

Amino (-NH₂) Group: While N-H stretching vibrations are visible in the Raman spectrum, they are generally weaker than in the FTIR spectrum.

Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3055 | Aromatic C-H Stretch | Pyrimidine Ring |

| 2925 | Asymmetric CH₂ Stretch | Methylene |

| 2855 | Symmetric CH₂ Stretch | Methylene |

| 2248 | C≡N Stretch | Acetonitrile |

| 1585 | C=N Stretch | Pyrimidine Ring |

| 1555 | C=C Stretch | Pyrimidine Ring |

This data is theoretical and serves as an illustrative example.

By combining the data from PXRD, FTIR, and Raman spectroscopy, a comprehensive understanding of the solid-state structure and molecular characteristics of this compound can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

Based on its structure, the following proton signals would be anticipated:

Pyrimidine Ring Protons: Two signals are expected for the aromatic protons on the pyrimidine ring (H-5 and H-6). These would likely appear as doublets due to coupling with each other.

Methylene Protons: The two protons of the methylene group (-CH₂-) are chemically equivalent and would be expected to produce a singlet.

Amine Protons: The amino group (-NH₂) protons would typically appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on factors such as solvent and concentration.

While a theoretical pattern can be predicted, specific experimental data regarding chemical shifts and coupling constants for this compound are not widely available in peer-reviewed literature.

Carbon-13 NMR spectroscopy provides information about the different carbon atoms within the molecule. The spectrum for this compound is expected to display six distinct signals, corresponding to the six unique carbon environments.

The anticipated signals are:

Pyrimidine Ring Carbons: Four signals corresponding to the four carbon atoms of the pyrimidine ring. Two of these signals would be for the carbons bearing a hydrogen atom (C-5 and C-6), and two would be for the quaternary carbons (C-2 and C-4) bonded to the substituent groups.

Methylene Carbon: A signal for the aliphatic methylene carbon (-CH₂-).

Nitrile Carbon: A signal for the carbon atom of the nitrile group (-C≡N).

Detailed, experimentally verified ¹³C-NMR chemical shift data for this compound is not readily found in published scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and molecular formula.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (molecular formula C₆H₆N₄), the exact mass can be calculated and compared to a measured value. Public chemical databases contain predicted monoisotopic mass data for this compound. uni.lu

Table 1: Predicted HRMS Data for C₆H₆N₄

| Molecular Formula | Adduct | Predicted m/z |

|---|---|---|

| C₆H₆N₄ | [M+H]⁺ | 135.06653 |

Data sourced from computational predictions. uni.lu

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, specifically the absorption of ultraviolet and visible light, which causes electronic transitions between energy levels.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its heterocyclic aromatic structure. The pyrimidine ring, being an aromatic system containing nitrogen atoms, will exhibit π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions. The presence of the amino (-NH₂) and acetonitrile (-CH₂CN) substituents will influence the position and intensity of these absorption maxima (λmax). However, specific experimental UV-Vis absorption data, including λmax values and molar absorptivity coefficients, are not available in comprehensive literature sources.

Article on this compound

Spectroscopic Characterization Techniques

Photoluminescence Emission Spectroscopy

Photoluminescence spectroscopy is a critical technique for investigating the electronic structure and excited-state properties of molecules. It involves the measurement of light emitted from a substance after it has absorbed photons. This emission, known as luminescence, provides valuable insights into the radiative decay pathways of excited electrons.

A comprehensive review of scientific literature and chemical databases was conducted to gather data on the photoluminescence emission properties of 2-(4-Aminopyrimidin-2-yl)acetonitrile. Despite extensive searches, no specific experimental or theoretical studies detailing the photoluminescence emission spectrum, including excitation and emission maxima, quantum yields, or fluorescence lifetimes for this particular compound, were found.

The absence of published data prevents a detailed discussion and the presentation of a data table on the photoluminescence of this compound. Research in the broader field of aminopyrimidines suggests that their photoluminescent behavior can be influenced by factors such as solvent polarity, pH, and the nature of substituents, which can affect the energies of the excited states and the efficiency of radiative versus non-radiative decay processes. However, without direct experimental evidence for the target compound, any such discussion would be speculative and fall outside the scope of this strictly focused article.

Further experimental investigation is required to characterize the photoluminescent properties of this compound. Such studies would be essential to determine its potential for applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and photoactive materials.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic structure, which in turn governs the chemical and physical properties of 2-(4-Aminopyrimidin-2-yl)acetonitrile.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying multi-electron systems due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, making them suitable for analyzing molecules of pharmaceutical interest. nih.gov Calculations are typically performed using a combination of an exchange-correlation functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to obtain optimized molecular geometry, electronic energies, and other properties. als-journal.comresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. chemrxiv.orgnih.gov The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. chemrxiv.org This energy gap is instrumental in predicting the behavior of molecules in various chemical reactions, including electron transfer processes. chemrxiv.org For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO orbitals often involves the π-system of the aromatic ring and heteroatoms. The amino and acetonitrile (B52724) substituents on the pyrimidine ring of this compound are expected to significantly influence the energies and spatial distributions of these frontier orbitals.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.26 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.88 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.38 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Data is illustrative based on typical values for similar heterocyclic compounds and may not represent exact values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov The MEP surface map displays regions of varying electrostatic potential, typically color-coded for intuitive analysis. researchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms like nitrogen and oxygen, or near π-bonds. chemrxiv.orgnih.gov

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. They are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., in an amino group). chemrxiv.orgnih.gov

Neutral Regions (Green): These represent areas with near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit a positive potential, marking them as sites for nucleophilic interaction and hydrogen bond donation. researchgate.netijsr.net This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.netresearchgate.net It is a powerful method for calculating electronic transition energies, which correspond to the absorption of light in UV-visible spectroscopy. urfu.rucecam.org By simulating the absorption spectra, TD-DFT helps in understanding the nature of electronic transitions, such as n→π* or π→π* transitions, which are common in heterocyclic aromatic compounds. urfu.runih.gov

Studies on similar aminopyrimidine derivatives have used TD-DFT to successfully interpret experimental fluorescence and absorption spectra. urfu.ru For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and identify the molecular orbitals involved in these electronic transitions. Such calculations can also provide insights into phenomena like fluorescence and the potential for excited-state proton transfer, which can be influenced by intermolecular hydrogen bonding. urfu.ru

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 353 | 0.12 | HOMO → LUMO (π→π) |

| S0 → S2 | 298 | 0.08 | HOMO-1 → LUMO (n→π) |

Data is illustrative, based on findings for related aminopyrimidine compounds, and serves to demonstrate typical TD-DFT output. urfu.ru It may not represent exact values for this compound.

Computational modeling provides a route to explore the mechanisms of chemical reactions by mapping the potential energy surface (PES). This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.

For a molecule like this compound, this methodology could be applied to study various potential reactions, such as its synthesis, degradation, or metabolic pathways. DFT calculations are employed to optimize the geometries of all stationary points on the PES and calculate their energies. The activation energy (Ea) of a reaction is determined by the energy difference between the transition state and the reactants. Locating the transition state and confirming it by frequency analysis (which should yield exactly one imaginary frequency) allows for a detailed understanding of the reaction kinetics and mechanism. This approach can elucidate the feasibility of different reaction pathways and the factors that influence them.

Chemical reactions and biological processes predominantly occur in solution, making the analysis of solvent effects critical. researchgate.net Computational methods can model these effects using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. chemrxiv.org

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be combined with DFT calculations to study how a solvent influences molecular properties. nih.govmdpi.com Solvation can affect the geometry, electronic structure, and reactivity of a solute. nih.gov For this compound, a polar solvent would be expected to stabilize charge separation within the molecule, potentially altering its dipole moment, the energies of its frontier orbitals, and its electronic absorption spectrum. nih.govnih.gov By performing DFT and TD-DFT calculations within a PCM framework, one can predict how properties like the HOMO-LUMO gap and absorption wavelengths shift when the molecule is moved from the gas phase into a specific solvent. mdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations

Theoretical Prediction of Chemical Reactivity and Selectivity Parameters

The prediction of chemical reactivity through computational means involves calculating various molecular properties and descriptors derived from quantum mechanics. These parameters help in understanding where and how a molecule is likely to react.

A detailed investigation of published research shows no specific studies dedicated to the theoretical prediction of reactivity and selectivity parameters for this compound. While methodologies for calculating such parameters are well-established for various organic molecules, including related heterocyclic systems jmaterenvironsci.commdpi.com, data for the target compound is absent. Relevant reactivity descriptors that could be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental indicators of chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites prone to interaction.

Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Without dedicated computational studies, quantitative data for these parameters for this compound remains unavailable.

The following table summarizes the lack of available data for the specified computational studies.

| Section | Computational Technique | Availability for this compound |

| 6.2.1 | Free Energy Perturbation (FEP) Simulations | No published studies found. |

| 6.2.2 | Topological Analysis (QTAIM) | No published studies found. |

| 6.3 | Theoretical Prediction of Reactivity/Selectivity Parameters | No published studies found. |

Applications in Chemical Synthesis and Materials Science

2-(4-Aminopyrimidin-2-yl)acetonitrile as a Synthetic Intermediate

This compound is a versatile synthetic intermediate, prized for its reactive sites that allow for the construction of a variety of heterocyclic systems. Its utility stems from the presence of an amino group, a cyano group, and an active methylene (B1212753) group, all of which can participate in a range of chemical transformations. This compound serves as a key starting material in the synthesis of fused pyrimidine (B1678525) derivatives, which are of significant interest in medicinal and materials chemistry.

The reactivity of the active methylene group, situated between the pyrimidine ring and the cyano group, is a focal point of its synthetic utility. This group is readily deprotonated by bases to form a nucleophilic carbanion, which can then react with various electrophiles. For instance, it undergoes condensation reactions with aldehydes and ketones, and can be involved in Michael additions.

Furthermore, the amino group on the pyrimidine ring can act as a nucleophile, participating in cyclization reactions to form fused heterocyclic systems. The cyano group can also be hydrolyzed, reduced, or can participate in cycloaddition reactions, further expanding the synthetic possibilities.

Utilization as a Building Block for Complex Organic Molecules

The strategic placement of functional groups in this compound makes it an excellent building block for the synthesis of more complex organic molecules, particularly those containing the pyrido[2,3-d]pyrimidine scaffold. This structural motif is a key component in many biologically active compounds.

One of the primary applications of this compound is in the Gewald reaction, a multicomponent reaction used for the synthesis of substituted thiophenes. However, its most notable use is in the construction of fused pyrimidines. For example, it reacts with α,β-unsaturated ketones (chalcones) to yield pyrido[2,3-d]pyrimidines. The reaction proceeds through an initial Michael addition of the active methylene group to the chalcone, followed by an intramolecular cyclization and subsequent aromatization.

Below is a table summarizing some of the key reactions and the resulting complex molecules synthesized from this compound:

| Reactant(s) | Reaction Type | Resulting Compound Class |

| Carbon disulfide | Cyclocondensation | Thiazolo[4,5-d]pyrimidines |

| Aryl isothiocyanates | Addition-Cyclization | Pyrido[2,3-d]pyrimidines |

| Chalcones (α,β-unsaturated ketones) | Michael Addition-Cyclization | Pyrido[2,3-d]pyrimidines |

| Dimethylformamide-dimethylacetal (DMF-DMA) | Condensation | Enaminonitriles |

These reactions highlight the ability of this compound to serve as a versatile precursor for a diverse range of complex heterocyclic structures. The resulting molecules often possess planar structures and extended π-conjugated systems, which are desirable features for various applications.

Role in the Development of Functional Materials

While the primary application of this compound reported in the scientific literature is in the synthesis of biologically active compounds, its chemical properties suggest potential for its use in the development of functional materials. The heterocyclic structures derived from this compound, such as the pyrido[2,3-d]pyrimidines, often exhibit photophysical properties like fluorescence, which is a key characteristic for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

The extended π-conjugation in these fused-ring systems can lead to materials with interesting electronic and optical properties. For instance, the ability to tune the electron-donating and -accepting properties of the substituents on the pyrido[2,3-d]pyrimidine core could allow for the design of organic semiconductors or dyes for dye-sensitized solar cells (DSSCs).

However, it is important to note that while the potential exists, the exploration of this compound-derived compounds specifically for materials science applications is a less documented area of research compared to its use in medicinal chemistry. Further investigation is needed to fully realize the potential of this compound as a precursor for novel functional materials.

Q & A

Q. What are the key functional groups in 2-(4-Aminopyrimidin-2-yl)acetonitrile, and how do they influence its reactivity in synthetic applications?

- Methodological Answer : The compound contains two critical functional groups: a 4-aminopyrimidine ring and a cyano (nitrile) group . The amino group enhances nucleophilic reactivity, enabling participation in condensation or substitution reactions (e.g., with arylidenemalononitriles to form fused heterocycles). The nitrile group acts as an electron-withdrawing moiety, stabilizing intermediates and directing electrophilic attacks. For example, in the synthesis of imidazodipyridines, the nitrile facilitates cyclization via nucleophilic addition-elimination mechanisms .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure (H311: Toxic in contact with skin) .

- Ventilation : Use fume hoods to prevent inhalation (H331: Toxic if inhaled) .

- Storage : Store in inert atmospheres, away from light, at room temperature to prevent decomposition .

- Emergency Procedures : Immediate decontamination with water for skin contact and medical consultation for ingestion (P301+P310+P330) .

Q. How can researchers verify the purity of this compound before experimental use?

- Methodological Answer : Analytical Techniques :

- HPLC : Monitor retention times against a certified standard.

- NMR Spectroscopy : Compare H/C spectra to reference data (e.g., absence of solvent peaks).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 132.16 for CHN) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies optimize reaction pathways involving this compound?

- Methodological Answer : DFT calculations can predict:

- Transition States : Energy barriers for cyclization reactions (e.g., formation of imidazodipyridines) .

- Electronic Properties : Frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Solvent Effects : Polarizable continuum models (PCM) to simulate acetonitrile/water interactions.

Example : A DFT study on bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] revealed a 1.5 kcal/mol energy difference favoring the E-isomer, guiding synthetic conditions .

Q. How can contradictions in spectroscopic data during structural characterization be resolved?

- Methodological Answer : Cross-Validation Strategies :

- X-Ray Crystallography : Resolve ambiguities in NMR/IR assignments (e.g., confirming bond angles in pyrimidine derivatives) .

- 2D NMR : Use HSQC and HMBC to correlate H and C signals for complex heterocycles.

- Computational IR : Compare experimental vibrational spectra with DFT-simulated spectra to validate functional groups .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives from this compound?

- Methodological Answer :

Q. How do structural analogs of this compound compare in biological activity?

- Methodological Answer : Comparative Analysis Framework :

- SAR Studies : Replace the pyrimidine ring with triazole (e.g., 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile) to assess antimicrobial activity changes .

- Docking Simulations : Model interactions with target enzymes (e.g., dihydrofolate reductase) to predict binding affinity.

- In Vitro Assays : Test cytotoxicity against cell lines (e.g., HEK293) to rank derivative efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.